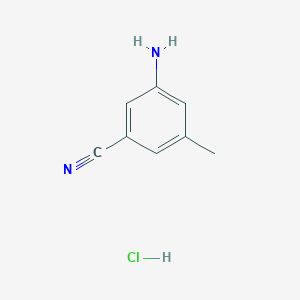

3-Amino-5-methylbenzonitrile;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-methylbenzonitrile hydrochloride is a chemical compound with the CAS Number: 861519-75-7 . It has a molecular weight of 168.63 . This compound is typically used for research purposes.

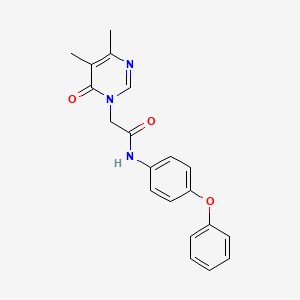

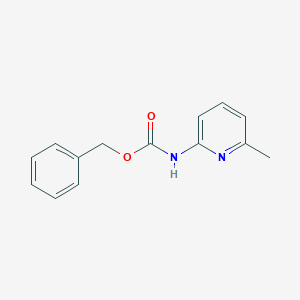

Molecular Structure Analysis

The InChI code for 3-Amino-5-methylbenzonitrile hydrochloride is 1S/C8H8N2.ClH/c1-6-2-7 (5-9)4-8 (10)3-6;/h2-4H,10H2,1H3;1H . This code gives a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.Physical And Chemical Properties Analysis

3-Amino-5-methylbenzonitrile hydrochloride is a salt . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Scientific Research Applications

Corrosion Inhibition

Aminobenzonitrile derivatives have been evaluated for their effectiveness as corrosion inhibitors for various metals in acidic environments. These compounds exhibit high inhibition efficiency, possibly due to their ability to adsorb on metal surfaces and form protective layers. Studies highlight the application of specific aminobenzonitrile derivatives in protecting mild steel against corrosion in hydrochloric acid solutions, with some achieving inhibition efficiencies above 90% (Verma et al., 2015; Verma et al., 2015).

Synthesis of Biologically Active Compounds

Research on aminobenzonitrile derivatives also extends to the synthesis of compounds with potential biological activities. These activities include anti-inflammatory, analgesic, and antiviral properties. For instance, specific pyrimidine derivatives synthesized from 3-aminobenzonitrile have shown promising anti-inflammatory and analgesic activities (Sondhi et al., 2005). Moreover, (quinazolin-4-ylamino)methyl-phosphonates derived from aminobenzonitriles exhibited antiviral activity against Tobacco mosaic virus (Luo et al., 2012).

Material Science and Catalysis

Aminobenzonitrile derivatives play a role in material science and catalysis, including the synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide, showcasing the versatility of these compounds in facilitating environmentally friendly reactions (Patil et al., 2009).

properties

IUPAC Name |

3-amino-5-methylbenzonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2.ClH/c1-6-2-7(5-9)4-8(10)3-6;/h2-4H,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYODOKSPCJJRNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-methylbenzonitrile;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-Bromophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine](/img/structure/B2719914.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2719917.png)

![tert-Butyl 4-amino-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate](/img/structure/B2719918.png)

![N-(3-methoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2719927.png)

![N-(benzo[d]thiazol-5-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2719928.png)

![4-Chloro-6-phenyl-2-pyridin-2-ylthieno[2,3-d]pyrimidine](/img/structure/B2719932.png)

![2,2-Difluoro-N-phenylspiro[2.2]pentane-5-carboxamide](/img/structure/B2719933.png)

![2-[2-Methyl-4-(trifluoromethyl)furan-3-YL]acetic acid](/img/structure/B2719935.png)

![2-{[4-(Trifluoromethyl)phenyl]methyl}butanoic acid](/img/structure/B2719936.png)